

BMS-199264: A Selective Inhibitor of Mitochondrial F1F0 ATP Hydrolase

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Compound of Interest

Compound Name: BMS-199264

Cat. No.: B12859335

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-199264 is a potent and selective small molecule inhibitor of the mitochondrial F1F0 ATP hydrolase.[1][2] Under conditions of cellular stress, such as myocardial ischemia, the primary function of the mitochondrial F1F0 ATP synthase can reverse, leading to the hydrolysis of ATP and depletion of cellular energy stores.[3] **BMS-199264** specifically targets this reverse activity, preventing ATP degradation without significantly affecting ATP synthesis under normal physiological conditions.[1][2][3] This selective inhibition has demonstrated cardioprotective effects, reducing cardiac necrosis and improving the recovery of contractile function following ischemic events.[1][2][3] This guide provides a comprehensive overview of the technical details surrounding **BMS-199264**, including its mechanism of action, quantitative data, experimental protocols, and the relevant signaling pathways.

It is important to distinguish **BMS-199264** from inhibitors of other ATPases, such as p97/VCP. While the user's initial interest included p97/VCP, extensive literature review confirms that **BMS-199264** is not a p97/VCP inhibitor. p97/VCP is a distinct AAA+ ATPase involved in protein homeostasis, and its inhibitors represent a separate class of compounds with different therapeutic applications, primarily in oncology and neurodegenerative diseases.[4][5][6]

Mechanism of Action

Under normal aerobic conditions, the mitochondrial F1F0 ATP synthase utilizes the proton motive force generated by the electron transport chain to synthesize ATP from ADP and inorganic phosphate (Pi). However, during myocardial ischemia, the collapse of the proton gradient causes the enzyme to reverse its function and act as an ATP hydrolase, consuming cellular ATP.[3] This ATP hydrolysis for non-productive work can account for a significant portion of ATP depletion during ischemia.[3]

BMS-199264 selectively inhibits this ATP hydrolase activity.[1][2][3] This selectivity suggests that the conformational state of the F1F0 enzyme during ATP hydrolysis is distinct from its state during ATP synthesis, allowing for targeted inhibition by **BMS-199264**. [3] By preventing the wasteful hydrolysis of ATP during ischemia, **BMS-199264** helps to preserve cellular energy levels, which is critical for cell survival and function upon reperfusion.[1][2][3]

Quantitative Data

The inhibitory potency of **BMS-199264** against the F1F0 ATP hydrolase has been quantified, providing a key metric for its activity.

Compound	Target	IC50	Assay Condition	Reference
BMS-199264	F1F0 ATP hydrolase	0.5 μ M	In submitochondrial particles	[1][2]

Experimental Protocols

Preparation of Submitochondrial Particles (SMPs)

A common method for preparing SMPs for in vitro assays involves the following steps:

- Mitochondrial Isolation: Isolate mitochondria from tissue (e.g., bovine heart) by differential centrifugation.
- Hypotonic Swelling: Resuspend the isolated mitochondria in a hypotonic buffer to induce swelling and rupture of the outer mitochondrial membrane.

- **Sonication:** Subject the swollen mitochondria to sonication to fragment the inner mitochondrial membrane.
- **Centrifugation:** Centrifuge the sonicate at a high speed to pellet the SMPs, which are inside-out vesicles of the inner mitochondrial membrane.
- **Resuspension:** Resuspend the SMP pellet in an appropriate buffer for storage or immediate use in assays.

F1F0 ATP Hydrolase (ATPase) Activity Assay

The ATPase activity of SMPs can be measured using a coupled spectrophotometric assay:

- **Reaction Mixture:** Prepare a reaction buffer containing buffer salts, MgCl_2 , ATP, and a regenerating system (e.g., phosphoenolpyruvate and pyruvate kinase) coupled to an indicator enzyme (e.g., lactate dehydrogenase) and NADH.
- **Initiation:** Add SMPs to the reaction mixture to initiate ATP hydrolysis.
- **Measurement:** The hydrolysis of ATP to ADP is coupled to the oxidation of NADH to NAD^+ , which results in a decrease in absorbance at 340 nm. Monitor this change in absorbance over time to determine the rate of ATP hydrolysis.
- **Inhibition Assay:** To determine the inhibitory effect of **BMS-199264**, pre-incubate the SMPs with varying concentrations of the compound before initiating the reaction.

F1F0 ATP Synthase Activity Assay

The ATP synthase activity can be measured by monitoring the synthesis of ATP:

- **Reaction Mixture:** Prepare a reaction buffer containing buffer salts, MgCl_2 , ADP, P_i , and a substrate for the electron transport chain (e.g., succinate).
- **Initiation:** Add SMPs to the reaction mixture to initiate ATP synthesis.
- **Measurement:** The rate of ATP synthesis can be determined by measuring the consumption of P_i or by using a luciferase-based assay to quantify the amount of ATP produced over time.

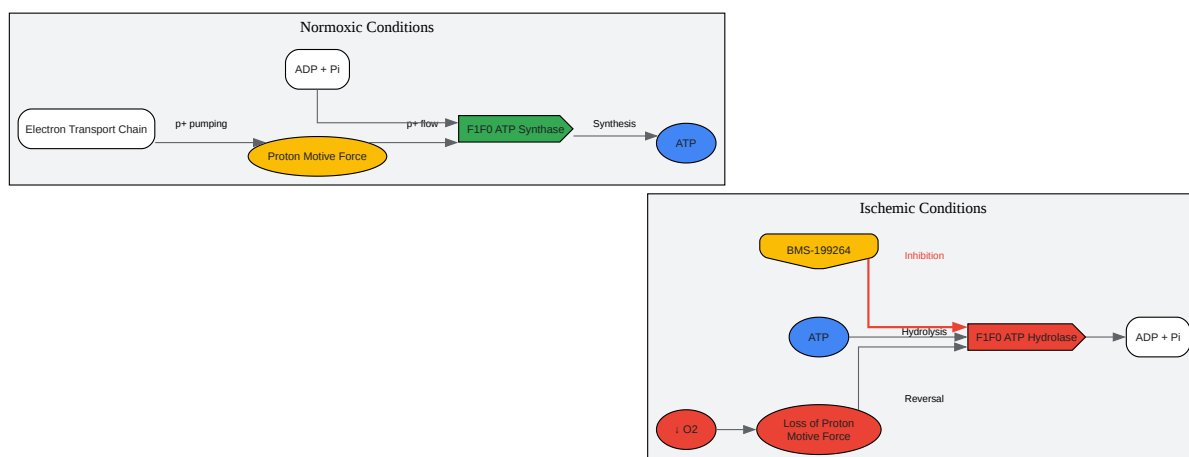
- Inhibition Assay: To assess the effect of **BMS-199264** on ATP synthesis, pre-incubate the SMPs with the compound before initiating the reaction.

Measurement of Myocardial ATP Levels

To assess the in-situ effects of **BMS-199264** on cellular energy levels, myocardial ATP can be quantified:

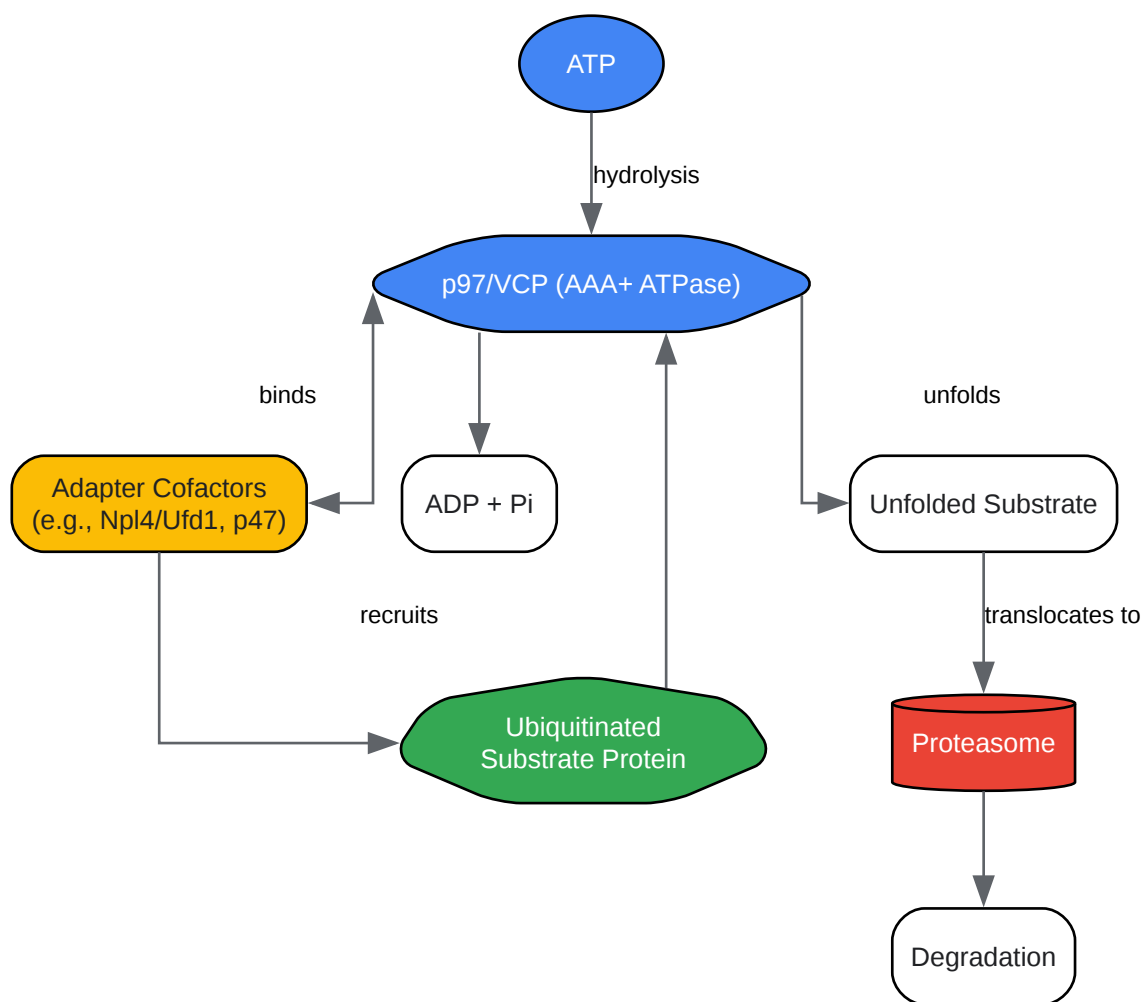
- Tissue Extraction: Freeze-clamp the myocardial tissue to halt metabolic activity and extract the nucleotides using a suitable method, such as perchloric acid extraction.
- Quantification: Measure the ATP concentration in the tissue extract using high-performance liquid chromatography (HPLC) or a luciferase-based bioluminescence assay.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of **BMS-199264** in Myocardial Ischemia.



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Caption: High-Level Overview of p97/VCP Function.

Clarification: BMS-199264 vs. p97/VCP Inhibitors

It is critical to differentiate **BMS-199264** from inhibitors targeting the p97/VCP ATPase.

- **BMS-199264 Target:** The selective target of **BMS-199264** is the mitochondrial F1F0 ATP hydrolase.[1][2][3] Its therapeutic potential lies in preventing energy depletion in ischemic conditions, particularly in the context of cardiovascular diseases.[3]
- **p97/VCP Target:** p97, also known as Valosin-Containing Protein (VCP), is a cytosolic AAA+ ATPase that plays a crucial role in cellular protein homeostasis.[5] It is involved in processes such as endoplasmic reticulum-associated degradation (ERAD), ubiquitin-dependent protein

degradation, and autophagy.[4][5] Inhibitors of p97/VCP, such as CB-5083 and NMS-873, are being investigated for their potential in treating cancers and neurodegenerative diseases by disrupting these protein quality control pathways.[4][6][7]

There is no evidence in the scientific literature to suggest that **BMS-199264** inhibits p97/VCP. These are distinct molecular targets with different physiological roles and are targeted by separate classes of inhibitors.

Conclusion

BMS-199264 is a valuable research tool and a potential therapeutic agent due to its selective inhibition of the mitochondrial F1F0 ATP hydrolase. Its ability to preserve cellular ATP levels during ischemic events without impairing normal ATP synthesis makes it a promising candidate for the treatment of conditions such as myocardial ischemia. The detailed experimental protocols and a clear understanding of its mechanism of action provided in this guide are intended to support further research and development in this area. It is essential for researchers to recognize the specific target of **BMS-199264** and distinguish it from inhibitors of other ATPases like p97/VCP to ensure accurate experimental design and interpretation of results.

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